

4-Amino-2-chloro-6,7-dimethoxyquinazoline

literature review

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Compound of Interest

Compound Name: 4-Amino-2-chloro-6,7-dimethoxyquinazoline

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An In-depth Technical Guide to **4-Amino-2-chloro-6,7-dimethoxyquinazoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-2-chloro-6,7-dimethoxyquinazoline**, a pivotal intermediate in modern medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its significant applications in the development of therapeutic agents, supported by experimental protocols and quantitative data.

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline, with CAS Number 23680-84-4, is a heterocyclic aromatic compound. Its structure, featuring a quinazoline core, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in numerous biologically active compounds.^[1] The primary significance of this molecule lies in its role as a versatile building block for synthesizing more complex pharmaceutical agents.^{[1][2]} It is a well-established precursor for several alpha-1 adrenergic receptor antagonists used to treat hypertension, such as Doxazosin and Terazosin.^{[1][3]} Furthermore, its reactive 2-chloro group makes it an ideal starting point for developing libraries of kinase inhibitors for anticancer research, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) pathway.^{[1][4][5]}

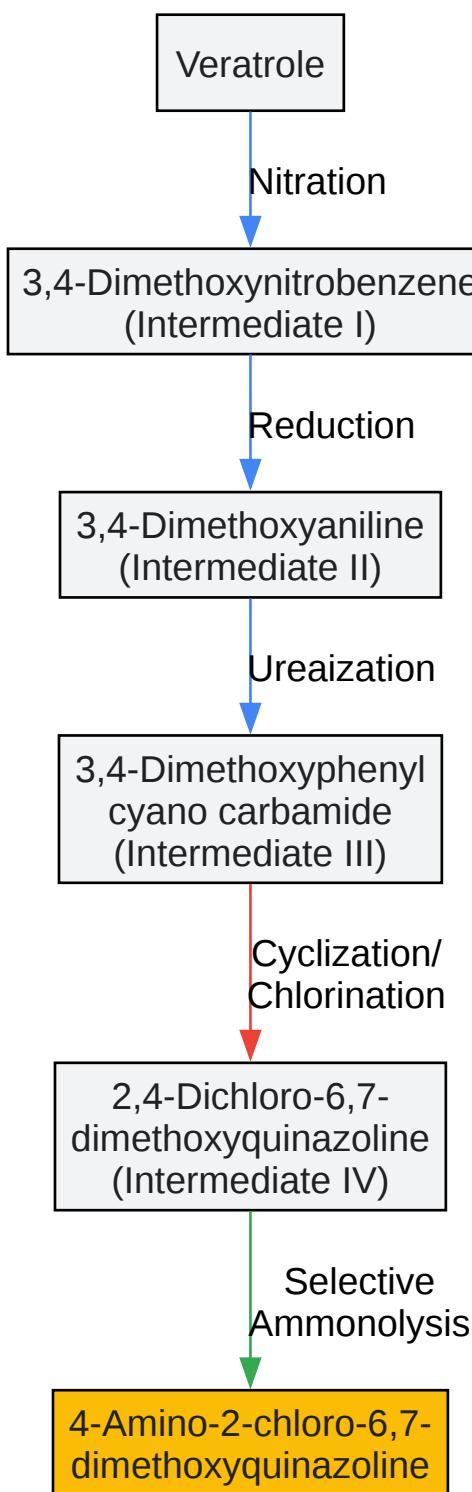
Physicochemical Properties

The fundamental properties of **4-Amino-2-chloro-6,7-dimethoxyquinazoline** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	23680-84-4	[2] [6] [7] [8]
IUPAC Name	2-chloro-6,7-dimethoxyquinazolin-4-amine	[2] [8]
Molecular Formula	C ₁₀ H ₁₀ ClN ₃ O ₂	[2] [6] [7] [8]
Molecular Weight	239.66 g/mol	[6] [7] [8]
Appearance	White to off-white crystalline powder	[7]
Melting Point	262-268 °C (decomposes)	[6] [7]
SMILES String	COc1cc2nc(Cl)nc(N)c2cc1OC	[6]
InChI Key	HWIIAAVGRHKSOJ-UHFFFAOYSA-N	[2] [6]

Synthesis Methodologies

4-Amino-2-chloro-6,7-dimethoxyquinazoline is typically synthesized as an intermediate in a multi-step process. One of the most common final steps is the selective ammonolysis of 2,4-dichloro-6,7-dimethoxyquinazoline. The overall synthesis can start from simpler materials like veratrole.[\[9\]](#)



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Caption: General synthesis workflow starting from veratrole.

Experimental Protocol 1: Ammonolysis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes the final step in the synthesis, converting the dichloro-intermediate to the desired 4-amino product.

Materials:

- 2,4-Dichloro-6,7-dimethoxyquinazoline (1 equivalent)
- Tetrahydrofuran (THF)
- Ammonium hydroxide (25%) or anhydrous ammonia gas

Procedure (using Ammonium Hydroxide):[\[3\]](#)

- To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).
- Stir the reaction mixture for 1 hour at ambient temperature to ensure dissolution.
- Add 25% ammonium hydroxide (1765 mL) to the mixture.
- Continue stirring vigorously at ambient temperature for 24 hours. The product will precipitate out of the solution.
- Filter the resulting solid precipitate and wash it with water.
- Dry the solid under a vacuum to yield **4-Amino-2-chloro-6,7-dimethoxyquinazoline**. The reported yield is approximately 71 g (90%) with a purity of 97.8% by HPLC.[\[3\]](#)

Procedure (using Anhydrous Ammonia):[\[10\]](#)

- Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (8.6 g) in 300 mL of THF.
- Bubble anhydrous ammonia gas through the solution until it is saturated.
- Seal the reaction vessel and let it stand for 2 days at room temperature.

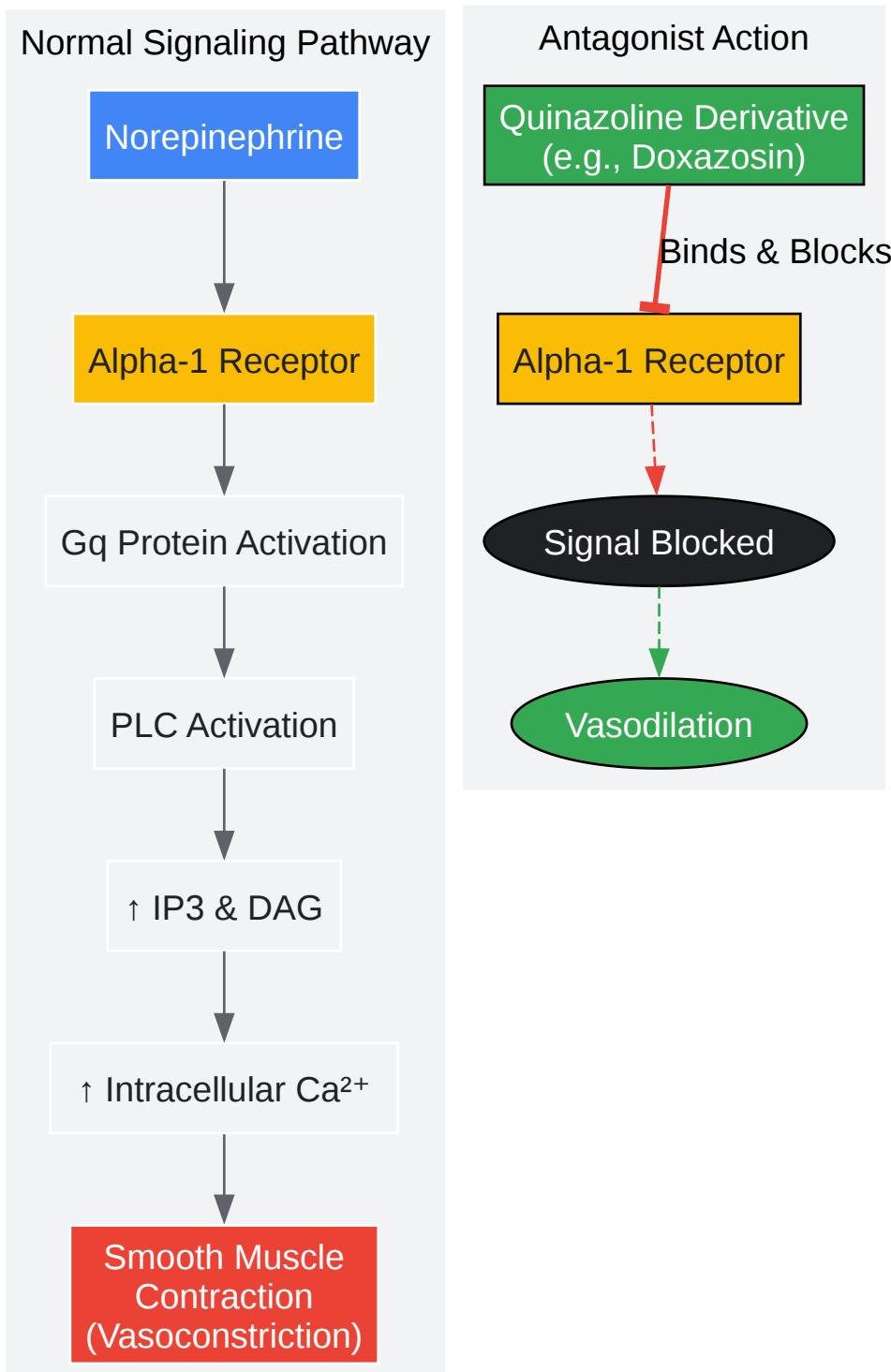
- Remove the solvent by rotary evaporation.
- Collect the resulting precipitate by filtration and recrystallize from methanol to obtain the pure product.

Applications in Drug Discovery and Development

The unique structure of **4-Amino-2-chloro-6,7-dimethoxyquinazoline** makes it a valuable scaffold for targeting various biological systems.

Alpha-1 Adrenoceptor Antagonists

This compound is a crucial intermediate for antihypertensive drugs that function as alpha-1 adrenoceptor antagonists.^{[1][3]} The 4-amino-6,7-dimethoxyquinazoline moiety is essential for high-affinity binding to the receptor, blocking the action of norepinephrine and leading to vasodilation and a reduction in blood pressure.^[1]

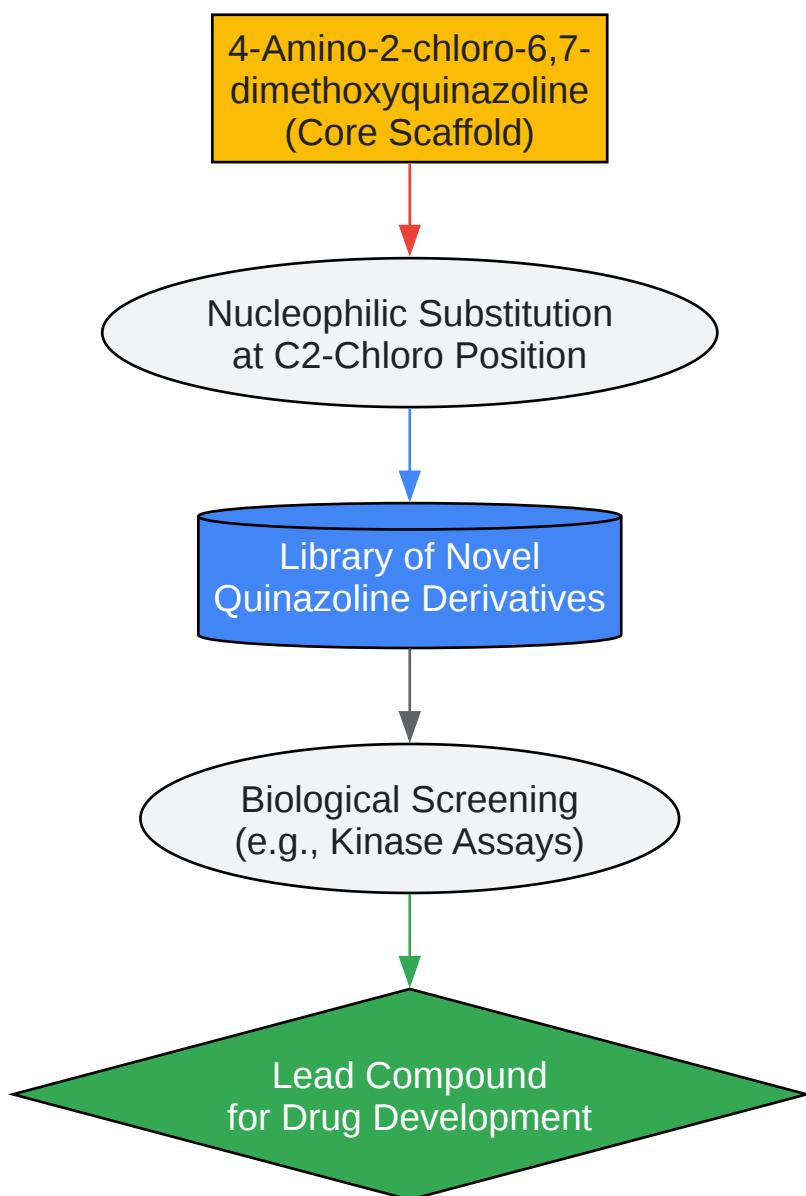


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Caption: Mechanism of action for Alpha-1 Adrenoceptor Antagonists.

Kinase Inhibitors for Anticancer Therapy

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors. The reactive 2-chloro position on **4-Amino-2-chloro-6,7-dimethoxyquinazoline** is an ideal handle for nucleophilic substitution, allowing chemists to introduce a wide variety of side chains. This facilitates the creation of large compound libraries for structure-activity relationship (SAR) studies, aiming to discover potent and selective inhibitors of cancer-related kinases like EGFR and VEGFR-2.^{[1][5]}



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Caption: Logical workflow for drug discovery using the quinazoline scaffold.

Emerging Research Areas

Recent computational studies have explored the potential of **4-Amino-2-chloro-6,7-dimethoxyquinazoline** as an agent for treating Alzheimer's disease.[\[11\]](#) Molecular docking simulations were used to assess its binding affinity and stability against key protein targets associated with the disease, suggesting a new, promising avenue for future research.[\[11\]](#)

Quantitative Biological Data of Derivatives

While **4-Amino-2-chloro-6,7-dimethoxyquinazoline** is primarily an intermediate, its derivatives have shown potent biological activity. The following table summarizes data for a notable derivative synthesized from a related 2-chloro-4-anilinoquinazoline precursor.

Derivative Name/Structure	Target Cell Line	Activity Type	Value	Reference
2-chloro-4-anilinoquinazoline with heterocyclsulfonyl amido moiety	MCF-7 (Human Breast Carcinoma)	IC ₅₀	0.13 nM	[5]

Note: This table highlights the potential of the scaffold. The core compound itself is not expected to be highly active but serves as the foundation for active molecules.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a compound of high strategic importance in pharmaceutical sciences. Its well-defined synthesis and reactive nature provide a robust platform for the development of new drugs. Its established role as a precursor to essential antihypertensive medications is complemented by its significant and expanding utility in the discovery of targeted anticancer agents and its potential in neurodegenerative disease research. This technical guide underscores its versatility and continued relevance for professionals in drug discovery and development.

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